molecular formula C11H7FN2O B8801910 4-(5-Fluoropyrimidin-2-YL)benzaldehyde CAS No. 545424-37-1

4-(5-Fluoropyrimidin-2-YL)benzaldehyde

Cat. No. B8801910
Key on ui cas rn: 545424-37-1
M. Wt: 202.18 g/mol
InChI Key: HUYGPCBAZFFELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06825170B2

Procedure details

A suspension of 2M aq. Na2CO3 (7 mL) and 4-formylphenylboronic acid (1.35 g, 9.0 mmol) in ethanol (4 mL) was added to a solution of 2-chloro-5-fluoropyrimidine (922 mg, 7.0 mmol, prepared as described in Org. Prep. Proc. Int. 1995, 27, 600), and [1,4-bis(diphenylphosphino)butane]palladium(II) dichloride (0.209 g, 0.35 mmol) in toluene (15 mL). The reaction mixture was heated to reflux for 6 h, cooled to room temperature, diluted with ethyl acetate, washed with sat. aq. NaHCO3 and brine, dried with Na2SO4, and concentrated in vacuo. Purification by medium pressure liquid chromatography (SiO2, 20:1 hexanes/ethyl acetate) gave 732 mg (52%) of the title compound. MS 203 (M+H)+.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
922 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.209 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Na+].[Na+].[CH:7]([C:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][CH:10]=1)=[O:8].Cl[C:19]1[N:24]=[CH:23][C:22]([F:25])=[CH:21][N:20]=1>C(O)C.C1(C)C=CC=CC=1.C(OCC)(=O)C.C1C=CC(P(C2C=CC=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[F:25][C:22]1[CH:21]=[N:20][C:19]([C:12]2[CH:13]=[CH:14][C:9]([CH:7]=[O:8])=[CH:10][CH:11]=2)=[N:24][CH:23]=1 |f:0.1.2,8.9|

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1.35 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
922 mg
Type
reactant
Smiles
ClC1=NC=C(C=N1)F
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.209 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by medium pressure liquid chromatography (SiO2, 20:1 hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=NC(=NC1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 732 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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